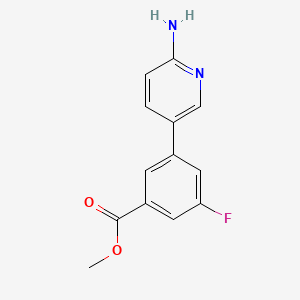

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate

説明

特性

IUPAC Name |

methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSQDIMVXVHITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718568 | |

| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-71-7 | |

| Record name | Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration and Esterification

2-Bromo-5-fluorobenzoic acid undergoes nitration using fuming nitric acid in sulfuric acid at 5–10°C, yielding 2-bromo-5-fluoro-3-nitrobenzoic acid (49% yield). Subsequent esterification with methanol and thionyl chloride (SOCl₂) at 65°C produces methyl 2-bromo-5-fluoro-3-nitrobenzoate in 84% yield.

Reduction of Nitro Group

The nitro group is reduced using iron powder in a mixture of ethanol and acetic acid at 85°C, affording methyl 3-amino-2-bromo-5-fluorobenzoate (87% yield). Catalytic hydrogenation with 5% Pd/C under H₂ atmosphere further dehalogenates the intermediate, yielding methyl 3-amino-5-fluorobenzoate (88% yield).

Key Analytical Data :

Alternative Strategies Using Protective Groups

Hydroxyl Protection with Tetrahydropyranyl (THP)

To prevent side reactions during amination, hydroxyl groups are protected with THP. After coupling, acidic cleavage with HCl/EtOH quantitatively removes the THP group.

Example Protocol :

-

React imidazole-2-thione with 2-(2-bromoethoxy)-THP in t-BuONa/MeOH.

-

Introduce 3-methyl-2-butylamine via nucleophilic substitution at 160°C.

Yield Improvement : 29.4% over 7 steps, an 8-fold increase compared to earlier methods.

Comparative Analysis of Synthetic Approaches

Challenges and Optimization Strategies

Competing Side Reactions

Unprotected amino groups in the pyridine moiety may lead to undesired substitutions. Strategies include:

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but risk decarboxylation. Mixed solvent systems (dioxane/water) balance reactivity and stability.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : C18 column with gradient elution (0.1% TFA in H₂O/MeCN).

-

Melting Point : Used historically but less common for viscous intermediates.

Scalability and Industrial Considerations

化学反応の分析

Types of Reactions:

Oxidation: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate can undergo oxidation reactions, particularly at the aminopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, primarily affecting the ester group.

Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives of the aminopyridine moiety.

Reduction: Reduced forms of the ester group, potentially yielding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its aminopyridine moiety.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate involves its interaction with specific molecular targets:

Molecular Targets: The aminopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The compound may affect signaling pathways related to inflammation and neurotransmission, depending on its specific interactions with biological molecules.

類似化合物との比較

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -CN in compound 34) correlate with higher yields (100%) compared to bulky substituents (e.g., pyridinyl in 37, 37% yield) .

- Functional Group Impact : The methyl ester in the target compound may enhance solubility compared to amide derivatives (e.g., 34–38) but reduce hydrogen-bonding capacity .

- Fluorine Positioning: Fluorine at the 5-position (target compound) vs.

Physicochemical and Spectral Properties

- Solubility : The methyl ester group likely improves lipophilicity relative to amide derivatives (e.g., 34–38), though tert-butyl esters () offer even greater hydrophobicity .

- Thermal Stability : Amide derivatives (e.g., 34, 37) exhibit higher melting points (>245°C) compared to ester-based compounds, suggesting stronger intermolecular interactions .

- Spectral Data : The target compound’s ¹H NMR would show distinct signals for the methyl ester (~3.9 ppm), aromatic protons, and NH₂ group, analogous to compound 34’s reported spectra .

生物活性

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO\ and a molecular weight of approximately 246.24 g/mol. Its structure includes a methyl ester group, a fluorobenzene moiety, and an amino-substituted pyridine ring, which enhances its biological activity by enabling interactions with various biological targets.

The compound's mechanism of action primarily involves interactions with enzymes and receptors in metabolic pathways. Studies indicate that it may inhibit myeloperoxidase (MPO) activity, which plays a crucial role in inflammation and oxidative stress responses. The inhibition of MPO can lead to reduced levels of reactive oxygen species (ROS), thereby mitigating tissue damage in inflammatory conditions.

Antimicrobial Activity

Research suggests that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. Its structural components facilitate binding to bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a promising anticancer agent. Preliminary studies indicate that it may inhibit the growth of cancer cells by interfering with key oncogenic signaling pathways. For instance, it has been noted to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in several cancers.

Case Studies

- Inhibition of Myeloperoxidase : In vitro studies demonstrated that this compound effectively inhibits MPO activity across various assays, including peroxidation and NETosis assays. This inhibition is linked to reduced oxidative stress markers in treated cells.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis through enzyme inhibition.

- Cancer Cell Proliferation : In cellular models of breast cancer, this compound has been shown to reduce cell proliferation significantly. The compound's interaction with FGFRs was identified as a key mechanism leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate | Similar amino-pyridine structure | Different position of fluorine |

| Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo)benzoate | Contains cyano and trifluoromethyl groups | Enhanced lipophilicity |

| Methyl 4-(6-amino-pyridin-2-yl)-benzoate | Amino group at different position | Varying biological activity |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Q & A

Basic: What are the most efficient synthetic routes for Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate?

Methodological Answer:

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridinyl moiety to the fluorobenzoate backbone. For example, describes analogous procedures where aryl boronic acids are coupled with halogenated benzoates using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos). Key variables include reaction temperature (80–110°C), solvent choice (toluene/ethanol mixtures), and base (K₃PO₄). Post-synthesis purification often involves column chromatography or recrystallization . also highlights the use of Sonogashira coupling for similar ethynyl-linked pyridine derivatives, requiring CuI and Pd(PPh₃)₄ catalysts .

Basic: How can I characterize the compound’s purity and structural integrity?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and ester group integrity (δ ~3.9 ppm for methoxy protons) .

- HPLC-MS : Assess purity (>95%) via reverse-phase C18 columns with UV detection at 254 nm. Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Verify C, H, N, and F percentages to rule out impurities .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous basic conditions. Store in anhydrous solvents (e.g., DMSO or DMF) at –20°C. Monitor degradation via TLC or HPLC .

- Photostability : Fluorinated aromatics may degrade under UV light. Use amber vials and limit light exposure during handling .

- Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures. suggests fluorobenzoates are stable up to 150°C in inert atmospheres .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Methodological Answer:

- Substituent Variation : Modify the pyridinyl amine (e.g., methyl or trifluoromethyl groups) to enhance hydrophobic interactions, as seen in for analogs with improved mTOR inhibition .

- Bioisosteric Replacement : Replace the fluorine with chlorine or cyano groups to evaluate electronic effects on binding affinity (e.g., compares cyano/fluoro analogs in enzyme inhibition) .

- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., kinase ATP-binding pockets). Validate with SPR or ITC binding assays .

Advanced: How to resolve contradictions in reported pharmacological targets (e.g., mTOR vs. kinase X)?

Methodological Answer:

- Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions. notes that pyridinyl benzoates can exhibit polypharmacology .

- Cellular Assays : Compare IC₅₀ values in mTOR-dependent (e.g., cell proliferation) vs. kinase X-dependent pathways (e.g., phosphorylation assays). Discrepancies may arise from cell-specific expression levels .

- Structural Biology : Co-crystallize the compound with suspected targets to confirm binding modes. For example, resolved Torin2’s mTOR binding using X-ray crystallography .

Advanced: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/Cremophor EL mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity .

- Prodrug Design : Convert the ester to a carboxylate (hydrolyzed in vivo) for improved aqueous solubility, as demonstrated in for related fluorobenzoates .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability, as suggested by solubility parameters in (logP ~2.5) .

Basic: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Curves : Prepare standard solutions in biological matrices (e.g., plasma) and validate linearity (R² >0.99) across expected concentrations .

- Recovery Studies : Spike known amounts into samples and quantify via LC-MS/MS. Acceptable recovery ranges: 85–115% .

- Inter-Day Precision : Analyze triplicates over three days; %RSD should be <10% .

Advanced: How does the fluorobenzoate moiety influence metabolic stability?

Methodological Answer:

- CYP450 Inhibition Assays : Fluorine’s electronegativity reduces metabolic oxidation. Use human liver microsomes to measure t₁/₂; compare with non-fluorinated analogs .

- Mass Fragmentation Studies : Identify major metabolites (e.g., demethylation or hydroxylation products) using HRMS. notes that cyano/fluoro groups slow esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。